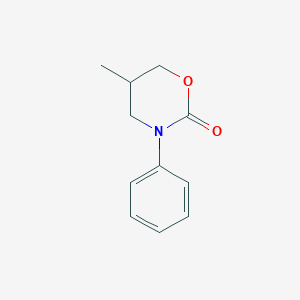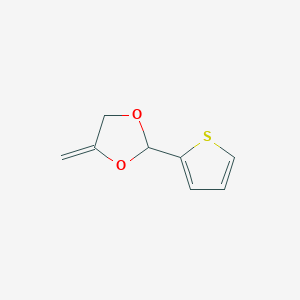
4-Methylidene-2-(thiophen-2-yl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylidene-2-(thiophen-2-yl)-1,3-dioxolane is a heterocyclic organic compound that features a dioxolane ring fused with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-2-(thiophen-2-yl)-1,3-dioxolane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiophene-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Methylidene-2-(thiophen-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the dioxolane and thiophene rings.
Reduction: Reduced forms of the compound, potentially leading to the opening of the dioxolane ring.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
4-Methylidene-2-(thiophen-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
作用機序
The mechanism of action of 4-Methylidene-2-(thiophen-2-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
2-Methylidene-1,3-dioxolane: Similar dioxolane ring structure but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the dioxolane ring.
4-Methylidene-2-(furan-2-yl)-1,3-dioxolane: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
4-Methylidene-2-(thiophen-2-yl)-1,3-dioxolane is unique due to the combination of the dioxolane and thiophene rings, which imparts distinct chemical and physical properties
特性
CAS番号 |
93676-38-1 |
|---|---|
分子式 |
C8H8O2S |
分子量 |
168.21 g/mol |
IUPAC名 |
4-methylidene-2-thiophen-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C8H8O2S/c1-6-5-9-8(10-6)7-3-2-4-11-7/h2-4,8H,1,5H2 |
InChIキー |
PQTYGQWEKBZZJM-UHFFFAOYSA-N |
正規SMILES |
C=C1COC(O1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


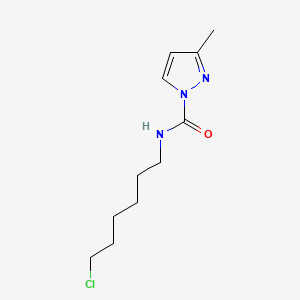

![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)
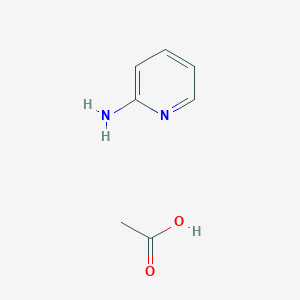
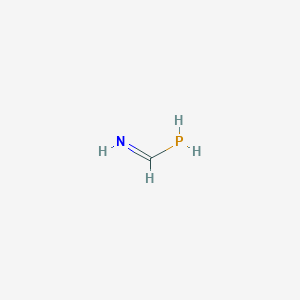
phosphanium](/img/structure/B14343243.png)
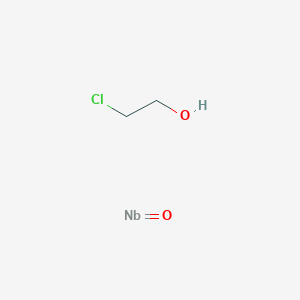
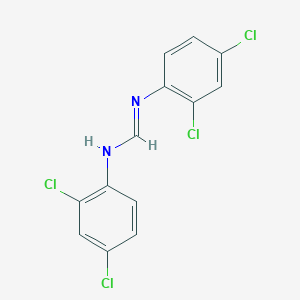
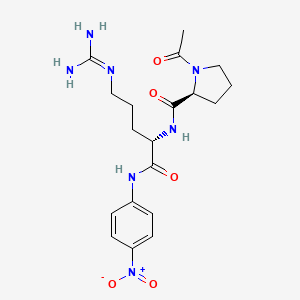
![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)


![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
